molecular formula C11H17F2NO2 B13469722 tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate

tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B13469722
M. Wt: 233.25 g/mol
InChI Key: VMCQOCWODOLTKK-UHFFFAOYSA-N
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Description

tert-Butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physical and chemical properties. The tert-butyl group and the difluoromethyl group contribute to the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, where nucleophiles replace specific substituents on the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s binding affinity and selectivity, while the tert-butyl group provides stability against metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate stands out due to the presence of both the difluoromethyl and tert-butyl groups, which confer unique stability, reactivity, and binding properties. These features make it particularly valuable in applications requiring high stability and specificity.

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C11H17F2NO2/c1-8(2,3)16-7(15)14-10-5-9(4,6-10)11(10,12)13/h5-6H2,1-4H3,(H,14,15)

InChI Key

VMCQOCWODOLTKK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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